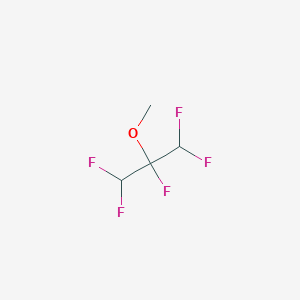
1,1,2,3,3-Pentafluoro-2-methoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,3,3-Pentafluoro-2-methoxypropane is an organofluorine compound with the molecular formula C4H5F5O. It is characterized by the presence of five fluorine atoms and a methoxy group attached to a propane backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentafluoro-2-methoxypropane can be synthesized through several methods. One common approach involves the fluorination of 2-methoxypropane using a fluorinating agent such as elemental fluorine or a fluorine-containing compound under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced fluorination techniques and catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,3,3-Pentafluoro-2-methoxypropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the compound into less fluorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,1,2,3,3-Pentafluoro-2-methoxypropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying fluorine’s effects on biological systems.
Industry: Used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which 1,1,2,3,3-pentafluoro-2-methoxypropane exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and stability, making it a valuable tool in modifying chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3-Pentafluoro-2-methoxypropane: Similar in structure but with different fluorine atom positions.
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Contains an additional fluorine atom, leading to different chemical properties.
1,1,1,3,3-Pentafluoro-2-(fluoromethoxy)-3-methoxypropane: Features an additional methoxy group, affecting its reactivity.
Uniqueness
1,1,2,3,3-Pentafluoro-2-methoxypropane is unique due to its specific arrangement of fluorine atoms and the methoxy group. This configuration imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research .
Propiedades
Número CAS |
672295-90-8 |
|---|---|
Fórmula molecular |
C4H5F5O |
Peso molecular |
164.07 g/mol |
Nombre IUPAC |
1,1,2,3,3-pentafluoro-2-methoxypropane |
InChI |
InChI=1S/C4H5F5O/c1-10-4(9,2(5)6)3(7)8/h2-3H,1H3 |
Clave InChI |
PERKXUNXIUARPZ-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)F)(C(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-2-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B12540444.png)
![N-[1-(4-Bromophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12540448.png)
![2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B12540455.png)
![6-(2-Methylphenyl)-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12540466.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
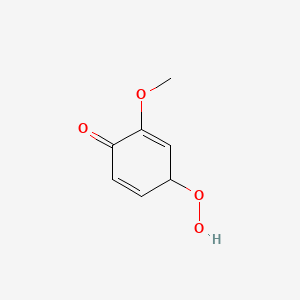
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
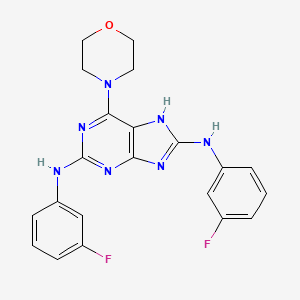
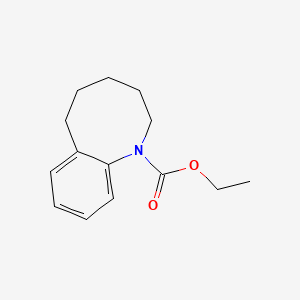
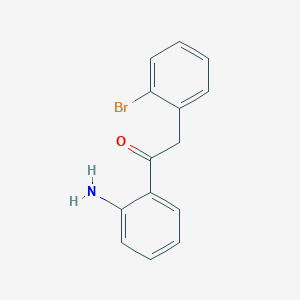
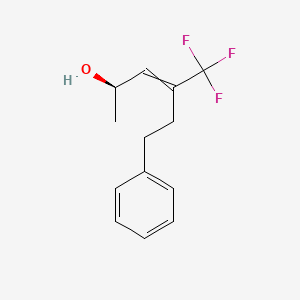
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
